(Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide
Description
Properties
IUPAC Name |
3-(3-methylphenyl)iminobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-13-5-4-7-15(11-13)23-21-18(20(22)24)12-17-16-8-3-2-6-14(16)9-10-19(17)25-21/h2-12H,1H3,(H2,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTNASHXWGUPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of m-toluidine with 3H-benzo[f]chromene-2-carboxylic acid under acidic conditions to form the imine intermediate. This intermediate is then subjected to cyclization and amide formation reactions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like sodium borohydride can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced imine groups.
Substitution: Substituted benzochromenes with various alkyl or aryl groups.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of (Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide typically involves the condensation of m-tolylamine with appropriate chromene derivatives. The structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the synthesized compound.
Anticancer Applications
Numerous studies have highlighted the anticancer properties of benzochromene derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 8.5 |
| PC-3 (Prostate) | 35.0 |
| A549 (Lung) | 0.9 |
| Caco-2 (Colon) | 9.9 |
These results suggest that the compound has potent activity against multiple cancer types, potentially comparable to established chemotherapeutics such as doxorubicin and vinblastine .
Antimicrobial Applications
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. The compound's mechanism includes inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase.
In Vitro Antimicrobial Evaluation
The antimicrobial efficacy has been evaluated against different bacterial strains:
| Pathogen Tested | MIC (μg/mL) | IC50 (μM) |
|---|---|---|
| E. coli | 0.22 | 31.64 |
| S. aureus | 0.35 | 28.50 |
These findings indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Studies
- Antitumor Activity Study : A study evaluating a series of benzochromene derivatives found that certain compounds exhibited remarkable antiproliferative effects against breast carcinoma, colon carcinoma, and hepatocellular carcinoma cell lines. The structure-activity relationship revealed that modifications at specific positions significantly influenced their biological activity .
- Chemosensor Applications : Recent research has explored the use of this compound as a chemosensor for metal ions. Although initial evaluations showed poor selectivity for specific ions, ongoing studies aim to enhance its selectivity and sensitivity for practical applications in environmental monitoring .
Mechanism of Action
The mechanism of action of (Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Aromatic Amine Group
The pharmacological and physicochemical properties of chromene carboxamides are highly dependent on the substituents attached to the aromatic amine. Below is a comparative analysis of key derivatives:
*Estimated yield based on analogous reactions in and .
Key Observations:
- For instance, the m-tolyl group in the target compound may offer balanced solubility and bioavailability compared to polar groups like methoxy .
- Electron-Withdrawing Groups (e.g., CF₃) : Increase electrophilicity, which could enhance interactions with biological targets such as ATP-binding pockets in kinases .
- Steric Effects : Bulky substituents (e.g., 3,5-dimethylphenyl in 5a) reduce reaction yields due to steric hindrance during amide bond formation .
Comparison with Oxo vs. Imino Derivatives
Replacing the imino group with an oxo moiety significantly alters reactivity and biological activity:
Biological Activity
(Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through the condensation of m-toluidine with 3H-benzo[f]chromene-2-carboxylic acid. The resulting structure features a chromene core, which is known for its pharmacological properties, particularly in anticancer and neuroprotective activities. The molecular formula is C17H16N2O2, with a molecular weight of 284.32 g/mol.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative potential of this compound against various cancer cell lines. The compound demonstrated significant inhibitory effects, with an IC50 value indicating effective concentration levels required to inhibit cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.47 |
| HCT-116 | 4.20 |
| PC3 | 3.80 |
| A549 | 6.10 |
These results suggest that the compound may be particularly effective against prostate cancer cells (PC3) compared to others.
The mechanism of action involves the induction of apoptosis in cancer cells rather than necrosis. Flow cytometry analysis revealed that the compound causes cell cycle arrest in the S phase, leading to programmed cell death. Molecular docking studies have shown that this compound interacts effectively with key targets such as EGFR and HER2, which are critical in tumor proliferation pathways.
Case Studies and Research Findings
- Anticancer Activity : A study conducted on various derivatives of chromene compounds demonstrated that those similar to this compound exhibited potent anticancer activity, with a focus on their ability to inhibit tyrosine kinases involved in cancer progression .
- Neuroprotective Properties : Research has indicated that compounds with a similar chromene structure possess neuroprotective effects, potentially through the inhibition of acetylcholinesterase (AChE), suggesting a role in treating neurodegenerative diseases like Alzheimer's .
- Molecular Interaction Studies : Advanced molecular dynamics simulations have been utilized to understand the binding affinity and stability of this compound within biological systems, further validating its potential as a therapeutic agent .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide?
The compound can be synthesized via condensation reactions between substituted chromene precursors and m-toluidine derivatives. A solvent-free or eco-friendly approach, similar to the synthesis of 2-imino-chromene-3-carboxamides, may involve refluxing aromatic aldehydes with active methylene compounds in ethanol under acidic catalysis . Microwave-assisted methods, as demonstrated for related chromeno-pyrimidines, could enhance reaction efficiency and yield by reducing reaction time and energy consumption .
Q. How can elemental analysis and melting point determination verify the purity and identity of the synthesized compound?
Elemental analysis (C, H, N) should align with theoretical values (e.g., C: ~70%, H: ~4.5%, N: ~8% for a typical chromene-carboxamide). Discrepancies >0.3% indicate impurities. Melting points (mp) should match literature data; deviations >2°C suggest incomplete purification or polymorphic forms. For example, related chromene derivatives exhibit mps between 180–220°C depending on substituents .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : H and C NMR can confirm the Z-configuration of the imine group (δ ~8–9 ppm for the imine proton) and the absence of E-isomer peaks. Aromatic protons in the benzo[f]chromene moiety typically resonate at δ 6.5–8.5 ppm .
- IR : Stretching frequencies for the carboxamide (N–H: ~3300 cm, C=O: ~1680 cm) and imine (C=N: ~1600 cm) groups are diagnostic .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Single-crystal X-ray diffraction (SCXRD) using SHELX software can determine bond lengths, angles, and the Z-configuration of the imine group. For example, the C=N bond length in similar chromene-imines is ~1.28 Å, and the dihedral angle between the chromene and aryl rings is critical for confirming stereochemistry .
Q. What strategies optimize regioselectivity in the imine condensation step during synthesis?
Regioselectivity is influenced by electronic and steric factors. Using bulky electron-withdrawing groups on the chromene precursor directs imine formation to the meta position. Solvent polarity (e.g., DMF vs. ethanol) and temperature control (e.g., slow cooling) can further enhance selectivity, as shown in analogous imine-isoaromatization reactions .
Q. How do structural modifications (e.g., substituents on the m-tolyl group) affect biological activity?
Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., –OCH) on the m-tolyl ring enhance bioactivity by increasing lipophilicity and membrane permeability. For example, chlorinated analogs exhibit improved antimicrobial activity due to enhanced electrophilicity .
Q. How should researchers address contradictions in reported synthetic yields or spectral data?
Discrepancies often arise from differences in reaction conditions (e.g., solvent purity, catalyst loading). Systematic replication studies with controlled variables (e.g., inert atmosphere, degassed solvents) are essential. Cross-validation using multiple spectroscopic techniques (e.g., HRMS alongside NMR) can resolve ambiguities .
Q. Can computational methods predict the compound’s photophysical or redox properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model HOMO-LUMO gaps, predicting absorption maxima (~350–400 nm for chromene derivatives) and redox potentials. Solvent effects (e.g., polarizable continuum models) refine accuracy for applications in optoelectronics or sensors .
Methodological and Safety Considerations
Q. What precautions are necessary when handling this compound in biological assays?
While chromene-carboxamides are generally stable, they may degrade under prolonged UV exposure. Use amber vials and inert atmospheres for storage. For in vitro studies, ensure solubility in DMSO or ethanol (<1% v/v) to avoid cytotoxicity .
Q. How can researchers validate the absence of E-isomer contamination in the final product?
Chromatographic separation (HPLC with C18 columns, MeOH:HO mobile phase) coupled with UV detection at λ = 254 nm can resolve Z/E isomers. Dynamic NMR (variable-temperature H NMR) may also detect isomerization equilibria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
